molecular formula C15H15N3O B5033832 2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol

2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol

Cat. No.: B5033832
M. Wt: 253.30 g/mol
InChI Key: HNNANRHXMKWEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol has been studied extensively for its potential applications in various scientific fields. One major area of research is its use as a fluorescent probe for detecting metal ions such as copper and zinc in biological samples. This compound has also been investigated for its potential as an antioxidant and anti-inflammatory agent. Additionally, it has been studied for its potential as a therapeutic agent for cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol is not fully understood, but it is believed to involve its ability to chelate metal ions and scavenge free radicals. This compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has antioxidant and anti-inflammatory effects in vitro and in vivo. It has also been shown to have anticancer and neuroprotective effects in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol in lab experiments is its high selectivity for metal ions such as copper and zinc. It is also relatively easy to synthesize and has been optimized for high yield and purity. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and its potential as an antioxidant and anti-inflammatory agent. Finally, there is potential for this compound to be used as a diagnostic tool for detecting metal ion imbalances in biological samples.

Synthesis Methods

The synthesis of 2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol involves the reaction of 2-aminobenzimidazole with benzyl chloride in the presence of a base such as potassium carbonate. The product is then reduced using sodium borohydride to yield the final compound. This method has been optimized for high yield and purity.

Properties

IUPAC Name

2-[(1-phenylbenzimidazol-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-11-10-16-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12/h1-9,19H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNANRHXMKWEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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